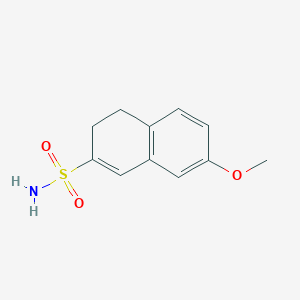

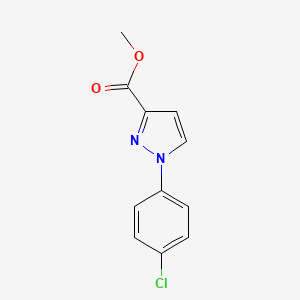

Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate

Übersicht

Beschreibung

“Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate” is a chemical compound that is considered a pharmacologically important active scaffold . It is part of the pyrazole family, which is a class of compounds particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

Pyrazoles are synthesized through a variety of methods and synthetic analogues have been reported over the years . For instance, Girisha et al. synthesized a novel series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .Wissenschaftliche Forschungsanwendungen

Anti-Allergic Applications

Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: derivatives have been explored for their potential in treating allergic reactions. A study has shown that certain piperazine derivatives, which share a similar pharmacophore with this compound, exhibited significant effects in controlling allergic asthma and itching. These derivatives were compared with levocetirizine, a well-known antihistamine, and some showed stronger potency against allergic asthma .

Neuroprotective Effects

This compound has also been linked to neuroprotective effects. Specifically, a derivative known as 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole has demonstrated antioxidant and immunomodulatory properties. It has shown promise in improving depression-like behavior and cognitive impairment in animal models. The compound’s effect on dopaminergic neurons suggests potential applications in treating nervous system diseases associated with oxidative stress .

Synthesis of Antihistamines

The compound serves as an intermediate in the synthesis of antihistamine drugs such as clocinizine and chlorcyclizine. These drugs are crucial in the treatment of allergies, and the efficient synthesis route provided by this compound contributes to the development of these medications .

Wirkmechanismus

Target of Action

Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, also known as Pyraclostrobin, is primarily targeted towards various plant pathogens including Septoria tritici, Puccinia spp., and Pyrenophora teres . These are fungi that cause diseases in crops, affecting their growth and yield.

Mode of Action

The compound acts as a fungicide and belongs to the strobilurin group of fungicides . It inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, leading to the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial electron transport chain. By inhibiting this pathway, the compound disrupts the production of ATP, an energy-rich molecule that supports a range of essential processes in the fungal cell . This disruption leads to the cessation of fungal growth .

Pharmacokinetics

After oral administration of Pyraclostrobin to rats, about 50% of the dose was absorbed . The majority (74-91%) of the dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of Pyraclostrobin in rats proceeds through three main pathways . Many metabolites are derived from the chlorophenol-pyrazole or tolyl-methoxycarbamate moieties of Pyraclostrobin after cleavage of the ether linkage between these two groups, with subsequent ring hydroxylation and glucuronide or sulphate conjugation .

Result of Action

The result of the compound’s action is the inhibition of fungal growth. By disrupting the production of ATP in fungal cells, the compound prevents the fungi from carrying out essential processes, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyraclostrobin. , and by another as possibly significantly biodegradable. It is also likely to bioaccumulate in aquatic organisms . These factors can affect the environmental persistence and impact of the compound. Furthermore, resistant populations of certain fungi have been identified, indicating that genetic factors in the target organisms can also influence the compound’s efficacy .

Safety and Hazards

Zukünftige Richtungen

Given the broad spectrum of biological activities and the pharmacological potential of the pyrazole moiety , it is likely that future research will continue to explore the synthesis and biological activity of pyrazole derivatives. This could lead to the development of new drugs and therapies in medicine.

Eigenschaften

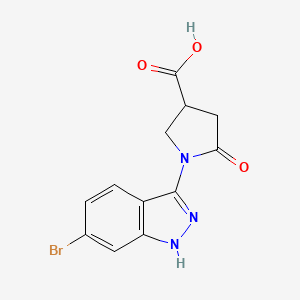

IUPAC Name |

methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZRRVSRPYYSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)

![1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine](/img/structure/B1448387.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)

![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)

![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)

![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)